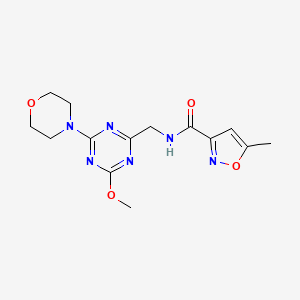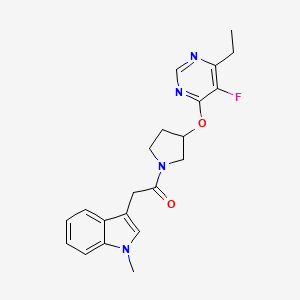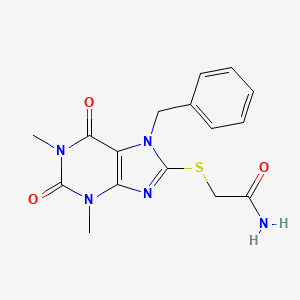
2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further study.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Activity
A series of compounds, including derivatives of pyridines, pyrimidinones, oxazinones, were synthesized using citrazinic acid as a starting material. These compounds exhibited good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid. This indicates the potential of 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone derivatives in antimicrobial applications (Hossan et al., 2012).
Crystal Structure and Theoretical Studies
A new pyridazinone derivative was synthesized, characterized, and its structure confirmed through spectroscopic studies and theoretical calculations. This demonstrates the chemical versatility and structural diversity achievable with pyridazinone derivatives, highlighting their potential in various scientific research applications (Kalai et al., 2021).
Potential Therapeutic Applications
Improvement in Learning and Memory
Derivatives of acetic ether, including compounds similar to this compound, were studied for their effects on learning and memory in mice. The findings suggest these compounds can improve learning and memory, indicating potential therapeutic applications (Zhang Hong-ying, 2012).
Mechanism of Action
While the specific mechanism of action for “2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone” is not mentioned in the available resources, similar compounds have shown a range of biological activities. These include acting as inhibitors of receptor tyrosine kinase, showing anticancer activity against lung cancer, and exhibiting antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .
properties
IUPAC Name |
2-ethoxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-9-13(17)16-7-6-11(8-16)19-12-5-4-10(2)14-15-12/h4-5,11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIXLMXYPYNAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)


![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)



![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)